molecular formula C2H4O2 B032295 acetic acid CAS No. 1563-80-0

acetic acid

Cat. No.: B032295
CAS No.: 1563-80-0
M. Wt: 61.045 g/mol
InChI Key: QTBSBXVTEAMEQO-OUBTZVSYSA-N
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Description

Acetic acid-2-13C: is a form of this compound where the carbon at the second position is replaced with the carbon-13 isotope. This isotopically labeled compound is widely used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The molecular formula of this compound-2-13C is 13CH3COOH, and it has a molecular weight of 61.04 g/mol .

Mechanism of Action

Target of Action

Acetic acid-2-13C, a variant of this compound labeled with the stable isotope Carbon-13, is primarily used as a tracer in scientific research . It doesn’t have a specific biological target but is utilized to track metabolic processes and pathways .

Mode of Action

this compound-2-13C interacts with biological systems similarly to regular this compound. The Carbon-13 label allows researchers to track its metabolic fate using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy . This helps in understanding the compound’s interaction with its metabolic pathways.

Biochemical Pathways

this compound-2-13C is involved in various biochemical pathways. It’s often used to study the metabolism of this compound and its role in processes like the synthesis of fatty acids and cholesterol. It can also be used to investigate the tricarboxylic acid (TCA) cycle, a crucial metabolic pathway that provides energy to cells .

Pharmacokinetics

The pharmacokinetics of this compound-2-13C are likely to be similar to those of regular this compound. It’s absorbed rapidly after oral administration and distributed throughout the body. It’s metabolized primarily in the liver and excreted in the urine . .

Result of Action

The primary result of this compound-2-13C administration is the generation of labeled metabolites that can be detected and quantified. This allows researchers to map out metabolic pathways and understand the role of this compound in various biological processes .

Action Environment

The action of this compound-2-13C can be influenced by various environmental factors. For instance, the pH of the environment can affect its ionization state, which in turn can influence its absorption and distribution. Temperature and pressure can affect its volatility, which is important for safety considerations . Furthermore, the presence of other substances can affect its metabolism and excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid-2-13C can be synthesized through the reaction of this compound with a carbon-13 labeled carbon source, such as sodium carbonate-13C. The reaction proceeds as follows:

CH3COOH+Na213CO32CH3COONa+CO2CH3COOH + Na2^{13}CO3 \rightarrow 2CH3COONa + CO2\uparrow CH3COOH+Na213CO3→2CH3COONa+CO2↑

This method involves the use of this compound and sodium carbonate-13C under controlled conditions to produce this compound-2-13C .

Industrial Production Methods

In industrial settings, the production of this compound-2-13C typically involves the carbonylation of methanol using a carbon-13 labeled carbon monoxide source. This process is carried out in the presence of a catalyst, such as rhodium or iridium complexes, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

Acetic acid-2-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetic acid-2-13C is extensively used in scientific research due to its isotopic labeling. Some of its applications include:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a tracer to study metabolic pathways and molecular structures.

    Metabolomics: Helps in the analysis of metabolic changes in biological systems.

    Magnetic Resonance Imaging (MRI): Used in hyperpolarization techniques to enhance imaging contrast.

    Mass Spectrometry (MS): Utilized in MS/MS standards for accurate mass determination

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound-2-13C is unique due to the specific placement of the carbon-13 isotope at the second position, which makes it particularly useful for studying specific metabolic pathways and reactions that involve this position.

Properties

IUPAC Name

acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBSBXVTEAMEQO-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

61.045 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79562-15-5, 1563-80-0
Record name ACETIC ACID-2-13C, 2,2,2-d3, * ATOM % 13C,* ATOM % D
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acetic acid-2-13C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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